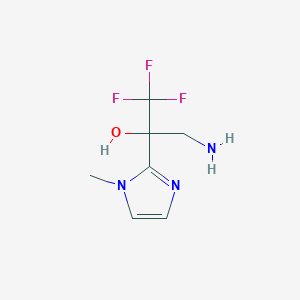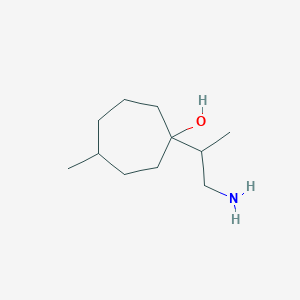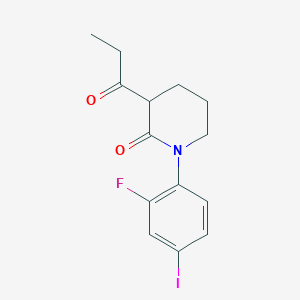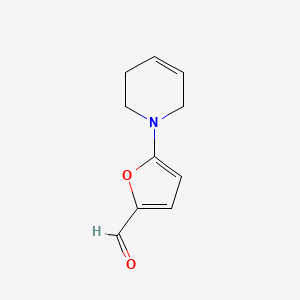
5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . This compound features a furan ring substituted with a tetrahydropyridine moiety and an aldehyde group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the furan ring . The reaction typically proceeds under mild conditions, with the furan derivative being treated with DMF and POCl3 at low temperatures to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and tetrahydropyridine moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: Lacks the tetrahydropyridine moiety, making it less versatile in certain synthetic applications.
5-(1,2,3,6-Tetrahydropyridin-1-yl)benzaldehyde: Contains a benzene ring instead of a furan ring, which can affect its reactivity and biological activity.
Uniqueness
5-(1,2,3,6-Tetrahydropyridin-1-yl)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the tetrahydropyridine moiety.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5-(3,6-dihydro-2H-pyridin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c12-8-9-4-5-10(13-9)11-6-2-1-3-7-11/h1-2,4-5,8H,3,6-7H2 |
Clave InChI |
BNECVWPKGIAIJD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC=C1)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine](/img/structure/B13195419.png)


![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)
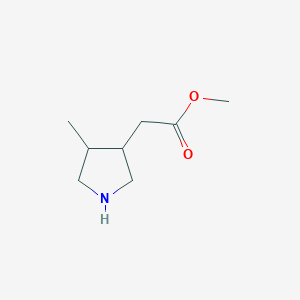
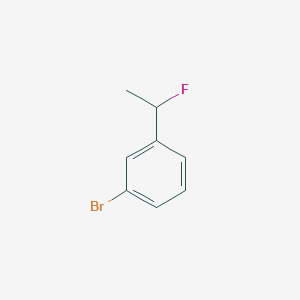
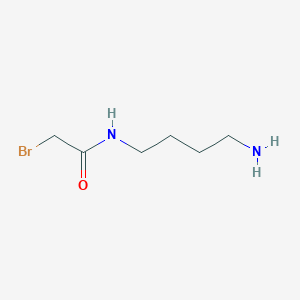
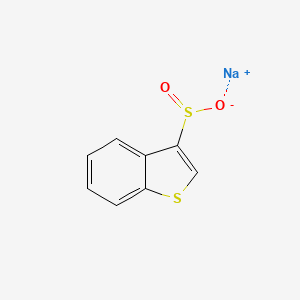
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195452.png)
![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13195460.png)
